2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)8-9-3-5-13(6-4-9)12(16)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFSSZQPMWRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially influencing signaling pathways. These interactions suggest that 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid may modulate oxidative stress and neurotransmitter signaling, contributing to its biochemical activity.
Cellular Effects
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid has been shown to affect various types of cells and cellular processes. In neuronal cells, the compound can influence neurotransmitter release and receptor activity, potentially impacting cell signaling pathways and gene expression. In immune cells, 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid may modulate inflammatory responses by interacting with cytokine receptors and signaling molecules. Additionally, the compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes and influencing energy production pathways.
Molecular Mechanism
The molecular mechanism of action of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid involves several key interactions at the molecular level. The thiophene ring can bind to active sites of enzymes, inhibiting or activating their activity. For example, the compound may inhibit the activity of enzymes involved in oxidative stress, reducing the production of reactive oxygen species. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Studies have shown that the compound’s effects on cellular function can persist for several hours after administration, with long-term effects observed in both in vitro and in vivo studies. These long-term effects may include sustained modulation of oxidative stress responses and neurotransmitter signaling.
Dosage Effects in Animal Models
The effects of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on oxidative stress and neurotransmitter signaling. At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and disruption of cellular metabolism. Threshold effects have been observed, with specific dosages required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have different biochemical activities and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites and energy production.
Transport and Distribution
The transport and distribution of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Once inside the cells, the compound may interact with binding proteins that facilitate its localization and accumulation in specific tissues. These interactions can influence the compound’s overall activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, the compound may be localized to the mitochondria, where it can modulate oxidative stress responses and energy production. Additionally, the compound may be directed to the nucleus, where it can influence gene expression and cellular signaling pathways. These localization patterns are essential for the compound’s overall biochemical effects.
Biological Activity
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid typically involves the reaction of thiophene derivatives with piperidine and subsequent acetic acid derivatization. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which enhances reaction efficiency and reduces byproducts .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, compounds similar to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid have shown promising cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 0.5 µM when combined with sorafenib, a standard treatment for liver cancer .
Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Combination Treatment |
|---|---|---|---|
| 4b | HepG2 | 0.5 | Sorafenib |
| 4a | MCF-7 | 3.9 | Sorafenib |
| 14a | HepG2 | 6.0 | None |
| 14b | MCF-7 | 4.0 | None |
Antimicrobial Activity
Antimicrobial evaluations have also been conducted on thiophene derivatives. The minimum inhibitory concentration (MIC) values for various compounds were assessed against pathogens like Staphylococcus aureus and Escherichia coli. Notably, derivatives exhibited MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong antibacterial properties .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 4a | E. coli | 0.25 |
The biological activity of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid may be attributed to its ability to interfere with cellular processes in cancer and microbial cells. In cancer cells, it is suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators . In microbial cells, it may disrupt cell wall synthesis or inhibit metabolic pathways critical for survival.
Case Studies
- Cytotoxicity in HepG2 Cells : A study demonstrated that pre-treatment with compound 4b significantly sensitized HepG2 cells to sorafenib, leading to a marked decrease in cell viability compared to controls .
- Antimicrobial Efficacy : Another investigation revealed that compound 7b not only inhibited bacterial growth but also reduced biofilm formation in Staphylococcus epidermidis, suggesting a dual mechanism that could be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Substituents at the Piperidine 1-Position
Key Observations
- Electronic Effects: The thiophene-2-carbonyl group provides a conjugated, electron-rich system, distinct from the electron-withdrawing acetyl (9a) or cyano (9b) groups in analogs. This may enhance binding to enzymes requiring aromatic stacking (e.g., sEH) .
- Lipophilicity : The BOC-protected analog (logP ~3.9) is more lipophilic than the thiophene derivative (predicted logP ~2.5), affecting membrane permeability and metabolic stability .
- Synthetic Flexibility : Thiophene-2-carbonyl chloride can be coupled to piperidine intermediates under mild conditions (DMSO, 100°C), similar to methods for 9a–9d .
sEH Inhibition
- 9a–9d Derivatives: Exhibit IC50 values in the nanomolar range (e.g., 9b: IC50 = 12 nM) against sEH, attributed to aryl group interactions with the enzyme’s catalytic pocket .
Antimicrobial Activity
Preparation Methods
Synthetic Routes and Preparation Methods
General Strategy
The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid generally involves:
- Preparation of the piperidine intermediate with appropriate substitution at the nitrogen.
- Introduction of the thiophene-2-carbonyl moiety via acylation or coupling.
- Installation or preservation of the acetic acid group at the 4-position of the piperidine ring.
- Purification and isolation of the final product, often involving salt formation or solvate preparation.
Detailed Synthetic Procedure
Preparation of Piperidine Intermediate
The piperidine core is typically synthesized or obtained as a protected amine derivative. For example, saturated N-Boc-piperidines can be prepared by catalytic hydrogenation of tetrahydropyridine derivatives obtained through Negishi or Suzuki cross-coupling of vinyl triflate precursors with heteroaryl groups like thiophene (Scheme 1 in).
Deprotection of the Boc group using hydrogen chloride in dioxane yields the amine hydrochloride salt, which is a key intermediate for further acylation or coupling reactions.
Coupling with Thiophene-2-carbonyl Moiety
The thiophene-2-carbonyl group is introduced by coupling the free amine of the piperidine intermediate with thiophene-2-carboxylic acid derivatives. This is commonly achieved using carbodiimide coupling agents such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC- HCl) with catalytic additives like N-hydroxybenzotriazole (HOBt) or HBTU in organic solvents such as acetonitrile or dichloromethane.
The coupling reaction forms the amide bond between the piperidine nitrogen and the thiophene-2-carbonyl group, yielding the protected amide intermediate.
Introduction or Preservation of the Acetic Acid Side Chain
The acetic acid group at the 4-position of the piperidine ring can be introduced via substitution reactions or maintained if present in the starting material. For example, 2-(piperidin-4-yl)acetic acid hydrochloride is a commercially available intermediate that can be used as a starting point.
Protection of the amine group during acylation may involve benzyl chloroformate (Cbz-Cl) to form carbamate-protected intermediates, which can be later deprotected under acidic conditions.
Purification and Salt Formation
After the coupling and deprotection steps, the compound is purified by extraction and drying over agents like magnesium sulfate, followed by evaporation under reduced pressure.
Pharmaceutically acceptable salts can be prepared by reacting the free acid form of the compound with stoichiometric amounts of bases such as sodium hydroxide, calcium hydroxide, or potassium hydroxide, either in aqueous or organic solvents. Solvates and hydrates may also be formed to improve stability or solubility.
Representative Experimental Data
Research Findings and Analysis
- The synthetic routes involving Suzuki or Negishi cross-coupling to introduce heteroaryl groups such as thiophene onto piperidine intermediates are well-established and yield pure intermediates suitable for further functionalization.
- Carbodiimide-mediated coupling reactions provide efficient and selective formation of the amide bond between the piperidine nitrogen and thiophene-2-carbonyl moiety.
- Protection and deprotection strategies, such as the use of Boc and Cbz groups, are critical for controlling reactivity and achieving high yields.
- Preparation of pharmaceutically acceptable salts and solvates enhances the stability and bioavailability of the compound, which is important for potential pharmaceutical applications.
- Reported yields for key steps, such as protection with benzyl chloroformate, can be as high as 95%, demonstrating the efficiency of these methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
